Superior Anticancer Potency in Breast Cancer Models: Phyllanthin vs. Hypophyllanthin
Phyllanthin demonstrates consistently lower IC50 values compared to its close structural analog, hypophyllanthin, in multiple breast cancer cell lines. This indicates a higher inherent cytotoxic potency against these specific tumor types [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | MCF-7: 32.51 ± 0.95 μg/mL; MDA-MB-231: 32.2 ± 1.17 μg/mL |
| Comparator Or Baseline | Hypophyllanthin: MCF-7: 35.18 ± 1.48 μg/mL; MDA-MB-231: 38.74 ± 1.24 μg/mL |
| Quantified Difference | Phyllanthin IC50 is 7.6% lower in MCF-7 cells and 16.9% lower in MDA-MB-231 cells relative to hypophyllanthin. |
| Conditions | MTT assay on human breast cancer cell lines MCF-7 and MDA-MB-231. |
Why This Matters
For oncology research, this 7-17% lower IC50 represents a meaningfully higher intrinsic potency, enabling lower effective dosing in subsequent in vivo models and potentially improved therapeutic windows.
- [1] Patel JR, et al. Investigation of anticancer potential of hypophyllanthin and phyllanthin against breast cancer by in vitro and in vivo methods. Asian Pacific Journal of Tropical Disease, 2014, 4(Suppl 1): S71-S76. View Source
